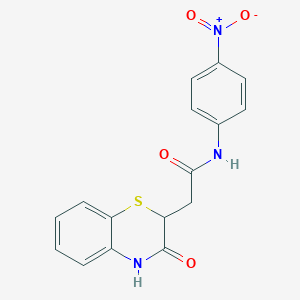

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

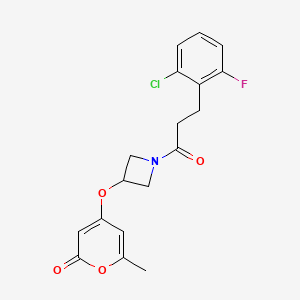

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as NOA, is a synthetic compound with potential applications in scientific research. This molecule has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation of Environmental Pollutants

A study focused on the degradation of acetaminophen, a common pharmaceutical pollutant, through advanced oxidation processes (AOPs) has highlighted the generation of various by-products, including acetamide derivatives. This research underscores the importance of understanding the reactivity and transformation of similar compounds in environmental matrices (Qutob et al., 2022).

Carcinogenic Potential of Aromatic Compounds

Research on thiophene analogs of known carcinogens, such as benzidine and 4-aminobiphenyl, synthesized compounds like N-(5-phenylthiophen-2-yl)acetamide, to evaluate their potential carcinogenicity. This work illustrates the ongoing efforts to understand the health impacts of structurally related compounds (Ashby et al., 1978).

Pathogenesis of Drug-Induced Liver Injury

A review on acetaminophen-induced liver injury delves into the mechanisms of hepatocyte necrosis and sterile inflammation, emphasizing the role of toxic metabolites such as N-acetyl-p-benzoquinone imine (NAPQI). This research is crucial for understanding the metabolic pathways and toxicological profiles of acetamide derivatives and related compounds (Cai et al., 2022).

Environmental Fate and Toxicity of Pharmaceuticals

Studies on the environmental occurrences, toxicity, and removal strategies of acetaminophen underscore the compound's transformation into various metabolites, including acetamide derivatives. These findings are relevant to assessing the environmental impact and remediation approaches for related compounds (Vo et al., 2019).

Photosensitive Protecting Groups in Synthetic Chemistry

Research on photosensitive protecting groups, including those based on nitrophenyl derivatives, highlights the innovative applications of such functionalities in the synthesis and controlled release of active molecules. This area of study may offer insights into the chemical behavior and synthetic utility of compounds like N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (Amit et al., 1974).

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c20-15(17-10-5-7-11(8-6-10)19(22)23)9-14-16(21)18-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAHLKZWHNRVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)

![Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol](/img/structure/B2533967.png)

![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2533974.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533977.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2533981.png)

![N-(2,4-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2533983.png)

![{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}methanol](/img/structure/B2533984.png)

![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)